5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide
Description
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide is a synthetic hydrazide derivative characterized by a furan ring substituted at the 5-position with a phenoxymethyl group. The phenoxy moiety is further functionalized with a chlorine atom and two methyl groups at the 4-, 3-, and 5-positions, respectively (Figure 1). The compound’s molecular formula is C₁₄H₁₄ClN₂O₃, with a molar mass of 305.73 g/mol. Its synthesis typically involves the condensation of 5-(chloromethyl)-2-furoic acid hydrazide with 4-chloro-3,5-dimethylphenol under nucleophilic substitution conditions.
Properties
IUPAC Name |
5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-5-11(6-9(2)13(8)15)19-7-10-3-4-12(20-10)14(18)17-16/h3-6H,7,16H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRKQXQIOQNNEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide typically involves the reaction of 4-chloro-3,5-dimethylphenol with appropriate reagents to form the intermediate 4-chloro-3,5-dimethylphenoxy methyl derivative. This intermediate is then reacted with 2-furohydrazide under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Chemical Reactions Analysis
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the chlorine atom can be replaced by other nucleophiles.
Scientific Research Applications
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a component in certain industrial processes
Mechanism of Action
The mechanism of action of 5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Furohydrazide Derivatives with Varied Phenoxy Substituents
The phenoxy group’s substitution pattern significantly influences physicochemical and biological properties. Key analogues include:
Key Observations :
Non-Furohydrazide Analogues with Shared Phenoxy Motifs
- Compound 602 (2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide): Retains the 4-chloro-3,5-dimethylphenoxy group but replaces the furohydrazide with an acetamide-pyridine scaffold.
- 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine: Features a pyridine ring instead of furan, increasing basicity and solubility in aqueous environments .
Antiparasitic Activity
- Hydrazide 1 (PCH1): A structurally related furohydrazide (substituted with 2,3-dichlorophenyl) demonstrated potent activity against intracellular Trypanosoma spp. at 25 mg/mL, suggesting the chloro-aromatic motif is critical for antiparasitic action . The target compound’s 4-chloro-3,5-dimethylphenoxy group may confer similar activity, though specific data are unavailable.
- Chloroxylenol Derivatives: Compounds like CX1 (1-[6-(4-chloro-3,5-dimethylphenoxy)hexyl]-1H-imidazole) show broad-spectrum antimicrobial activity, highlighting the importance of the 4-chloro-3,5-dimethylphenoxy group in disrupting microbial membranes .
Enzyme Inhibition
- 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide: A simpler analogue lacking the furan ring exhibited moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM), suggesting the hydrazide moiety contributes to enzyme binding . The target compound’s furan ring may enhance π-π stacking interactions with aromatic enzyme residues.
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s logP (predicted ~3.2) is higher than analogues with polar nitro or fluoro groups (e.g., 5-[(2-Chloro-5-nitrophenoxy)methyl]-2-furohydrazide, logP ~2.1), indicating greater lipophilicity .
- Metabolic Stability : Methyl groups at the 3- and 5-positions may protect against oxidative metabolism, as seen in compound 602, which showed a plasma half-life of >6 hours in rodent models .
Biological Activity
5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-2-furohydrazide, with the CAS number 861508-50-1, is a compound of significant interest in medicinal chemistry and pharmacology. Its molecular formula is C14H15ClN2O3, and it has a molar mass of 294.73 g/mol. This compound exhibits various biological activities that make it a candidate for further research and potential therapeutic applications.
Chemical Structure
The structure of this compound can be represented as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anticancer Activity
In preclinical studies, the compound has been evaluated for its anticancer properties. It demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HeLa | 25 |
The proposed mechanism for the biological activity of this compound involves the inhibition of key enzymes involved in cellular processes. Specifically, it has been shown to inhibit topoisomerase II and induce reactive oxygen species (ROS) production, which contributes to its cytotoxic effects.
Study on Antimicrobial Efficacy
A recent study published in the Journal of Antimicrobial Agents evaluated the efficacy of this compound against a panel of clinical isolates. The results confirmed its broad-spectrum activity and suggested potential for development as a new antimicrobial agent.
Study on Anticancer Properties
Another study highlighted in Cancer Research focused on the compound's effect on breast cancer cells. The researchers found that treatment with varying concentrations led to a dose-dependent decrease in cell viability, alongside increased markers for apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
